Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 1022920-59-7
Cat. No.: VC3401850
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1022920-59-7 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3 |
| Standard InChI Key | BMYWIFFHYYKNFM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C(=CC=N2)N=C1 |
| Canonical SMILES | CCOC(=O)C1=CN2C(=CC=N2)N=C1 |
Introduction
Structure and Properties
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. Structurally, it is a derivative of pyrazolo[1,5-a]pyrimidine, featuring an ethyl ester group at the 6-position of the pyrimidine ring. This heterocyclic scaffold consists of a pyrazole ring fused with a pyrimidine ring, creating a planar, aromatic system that contributes to its stability and reactivity patterns.
The compound's structure enables it to participate in various chemical reactions and biological interactions, making it valuable for both synthetic organic chemistry and biomedical applications. The presence of the ethyl ester group at position 6 significantly influences its physicochemical properties and creates opportunities for further functionalization through standard ester chemistry approaches.
Synthesis Methods
Cyclization Approaches
One of the primary methods for synthesizing ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. This approach typically results in good yields and can be modified to introduce various substituents on the heterocyclic scaffold.
Base-catalyzed reactions have proven particularly effective for synthesizing this compound. For instance, using sodium ethoxide or potassium hydroxide in alcohol solvents can yield the desired pyrazolo[1,5-a]pyrimidine derivative with high yields (up to 89%). The reaction typically involves:
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Initial condensation between the hydrazine and the carbonyl compound
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Cyclization of the intermediate to form the pyrazole ring
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Subsequent ring closure to generate the pyrimidine portion
Modern Synthetic Approaches
Chemical Reactions
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate participates in numerous chemical transformations that further expand its utility in organic synthesis and drug discovery.
Oxidation Reactions
The compound undergoes oxidation reactions with common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically lead to the formation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid through hydrolysis of the ester group. This transformation is valuable for creating carboxylic acid derivatives that can serve as intermediates for further functionalization.
Reduction Reactions
Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed to transform ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate into corresponding alcohol or amine derivatives. These reduced products often exhibit altered biological activities compared to the parent compound, allowing for the development of structure-activity relationships in drug discovery programs.
Substitution Reactions
Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base, leading to various alkylated derivatives. Additionally, functionalization techniques enable site-selective modifications of the pyrazolo[1,5-a]pyrimidine core, contributing to the creation of diverse compound libraries for biological screening.
Biological Activities
Anticancer Properties
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (EPPC) and its derivatives have demonstrated promising anticancer activities in various preclinical models. Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit notable growth inhibition across multiple cancer cell lines. The table below summarizes key findings from research on selected derivatives:
| Compound | Cancer Cell Line | Growth Inhibition (%) | IC50 (μM) CDK2 | IC50 (μM) TRKA |
|---|---|---|---|---|
| 6n | HOP-92 (Lung) | 71.8 | 0.78 | 0.98 |
| 6p | NCI-H460 (Lung) | 66.12 | 0.67 | 1.34 |
| 6s | RFX 393 | - | 11.70 | - |
| 6t | RFX 393 | - | 19.92 | - |
The mechanism of action for these compounds' anticancer effects appears to involve cell cycle arrest in the G0–G1 phase, leading to increased apoptosis in treated cancer cells. This property makes EPPC derivatives promising candidates for anticancer drug development.
Antimicrobial Activity
Beyond cancer applications, pyrazolo[1,5-a]pyrimidine derivatives have shown antimicrobial activity against various pathogens. Research has documented activity against Mycobacterium tuberculosis, as well as antiparasitic effects against Leishmania species and Plasmodium falciparum. The table below illustrates some of these antimicrobial properties:
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 7b | Mycobacterium tuberculosis | 25 |
| 14a | Leishmania spp. | - |
| 14b | P. falciparum | - |
These findings suggest potential applications in infectious disease treatment, particularly for conditions with limited therapeutic options.
Enzyme Inhibition
EPPC has been investigated for its inhibitory effects on various enzymes, particularly cyclin-dependent kinases (CDKs) and tyrosine kinase A (TRKA). Molecular docking studies suggest that EPPC binds effectively to the active sites of these enzymes, which could lead to the development of novel therapeutic agents targeting cancer pathways.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 6n | CDK2 | 0.78 |
| 6n | TRKA | 0.98 |
| 7b | RNA Polymerase | - |
The potent enzyme inhibition demonstrated by these compounds highlights their potential as selective modulators of cellular signaling pathways implicated in disease processes.
Applications in Research
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its diverse biological activities. Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate serves as an important building block for developing novel therapeutic agents . Research has focused on:
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Development of kinase inhibitors, particularly targeting PI3K and other kinases involved in cell signaling pathways
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Creation of anticancer agents that selectively target tumor cells while sparing normal tissues
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Design of antimicrobial compounds to address the growing challenge of drug resistance
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Exploration of anti-inflammatory agents that modulate critical inflammatory pathways
A case study involving pyrazolo[1,5-a]pyrimidines derived from EPPC demonstrated significant cytotoxic effects against renal carcinoma cell lines compared to standard treatments like staurosporine. This research underscores how structural modifications to the EPPC scaffold can enhance biological activity and potentially lead to clinical candidates.
Material Science Applications
Beyond medicinal chemistry, ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate has attracted attention in material science due to its unique photophysical properties . The compound has been incorporated into polymer matrices to create luminescent materials suitable for optoelectronic applications. Its ability to emit light upon excitation makes it valuable for developing sensors and display technologies.
Additionally, research indicates that when combined with nanoparticles, ethyl pyrazolo[1,5-a]pyrimidine derivatives can enhance the mechanical and thermal properties of composite materials, leading to innovative applications in coatings and structural materials. These applications demonstrate the versatility of this compound beyond biological contexts.
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is part of a larger family of pyrazolo[1,5-a]pyrimidine derivatives that share the basic heterocyclic scaffold but differ in their substitution patterns. Related compounds include ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (C9H9N3O3) and pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-, ethyl ester (C9H10N4O2) .
The presence of the ethyl ester group at position 6 distinguishes ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate from other members of this family and influences its reactivity and applications. This functional group provides opportunities for further chemical transformations while maintaining the core biological properties associated with the pyrazolo[1,5-a]pyrimidine scaffold.
Current Research and Future Directions
Research on pyrazolo[1,5-a]pyrimidines continues to expand, with increasing focus on their anticancer potential and enzymatic inhibitory activity . Current trends in this field include:
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Development of more efficient and selective synthetic routes to access functionalized pyrazolo[1,5-a]pyrimidines
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Exploration of structure-activity relationships to optimize biological activities
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Investigation of novel applications in materials science, particularly in optoelectronics and photoluminescent materials
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Design of targeted drug delivery systems incorporating pyrazolo[1,5-a]pyrimidine derivatives
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Computational studies to understand binding mechanisms with biological targets
These research directions suggest a promising future for ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives in both medicinal chemistry and materials science applications.
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